molecular formula C17H20FN3OS B2744714 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide CAS No. 893937-60-5

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide

Cat. No. B2744714
M. Wt: 333.43
InChI Key: HUHMATIQDHIBPN-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Synthesis Analysis

A rational approach was adopted for the synthesis of 1- (2- (3- (4-fluorophenyl)-1-phenyl-1 H -pyrazol-4-yl)-5- (pyridin-4-yl)-1,3,4-oxadiazol-3 (2 H )-yl)-3- (aryl)prop-2-en-1-ones . The synthesis of these compounds was achieved using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The role of fluorine in drug design and development is intensifying rapidly as we learn more about its unique properties such as high electronegativity, small atomic radius, and low polarizability of the C-F bond . The sensible introduction of fluorine into an organic molecule can productively influence its conformation, p K a, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .


Chemical Reactions Analysis

The synthesis of 3- (4-fluorophenyl)-1-phenyl-1 H -pyrazole-4-carbaldehyde was achieved by a reported method . This compound was used as a starting point for the synthesis of the target derivatives .

Scientific Research Applications

Synthesis and Structure Elucidation

One application involves the detailed structure elucidation process of a cannabimimetic designer drug with a highly substituted pyrazole skeleton, using nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric (MS) techniques. This process highlights the complexity and precision required in identifying the specific substituents and structure of such compounds (Girreser, Rösner, & Vasilev, 2016).

Biological Activities

Another area of application is in the investigation of cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. This study showcases the potential therapeutic applications of such compounds in cancer treatment (Kucukoglu et al., 2016).

Anticancer Activity

The synthesis and characterization of isostructural compounds featuring the 4-fluorophenyl group have been explored for their potential anticancer activities. Such studies provide insight into the design and development of new therapeutic agents targeting specific cancer cell lines (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photophysical and Physicochemical Investigations

Compounds with the 4-fluorophenyl group have also been investigated for their photophysical and physicochemical properties, with applications in fluorescent chemosensors for metal ion detection. This highlights the versatility of such compounds beyond pharmacological applications, extending into materials science and environmental monitoring (Khan, 2020).

Antimicrobial Evaluation

Moreover, new pyrazole-sulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating the broad utility of these compounds in addressing various types of infections (Mert et al., 2014).

Future Directions

The development of new drugs based on the pyrazole scaffold is a promising area of research. Further studies are needed to explore the potential of “N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide” and similar compounds .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-17(2,3)8-15(22)19-16-13-9-23-10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHMATIQDHIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide

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